2-Bromo-1-(oxolan-2-yl)ethan-1-one
Description
2-Bromo-1-(oxolan-2-yl)ethan-1-one is a brominated ketone featuring a tetrahydrofuran (oxolane) ring as the substituent. This compound is structurally distinct from simpler aryl-substituted bromoethanones due to the presence of the oxygen-containing heterocycle, which imparts unique electronic and steric properties. The oxolane ring enhances solubility in polar solvents and influences reactivity in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry, particularly in the preparation of heterocyclic derivatives or functionalized intermediates for pharmaceuticals and agrochemicals .
Properties
CAS No. |
141061-17-8 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-bromo-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
InChI Key |
NOYOYKREDRZQSD-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)CBr |
Canonical SMILES |
C1CC(OC1)C(=O)CBr |
Synonyms |
Ethanone, 2-bromo-1-(tetrahydro-2-furanyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The oxolane ring in 2-bromo-1-(oxolan-2-yl)ethan-1-one introduces torsional strain and electron-donating effects compared to aryl-substituted analogs. For example, methoxy groups in 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one enhance electron density on the aromatic ring, facilitating electrophilic reactions, whereas the oxolane ring may stabilize adjacent carbocations in SN1 mechanisms .
- Synthesis Yields: Aryl-substituted bromoethanones (e.g., compounds 9 and 10 in ) are synthesized in high yields (85–87%) via bromination of acetophenones. The oxolane derivative’s synthesis likely follows a similar pathway, but yields may vary due to steric hindrance from the cyclic ether .
Physicochemical Properties
Table 2: Physical and Spectral Properties
Key Observations :
- Spectroscopic Data: Aryl-substituted bromoethanones exhibit characteristic $ ^1H $ NMR signals for the bromomethyl group (δ 4.37–4.79) and methoxy protons (δ 3.84–3.89). The absence of aromatic protons in the oxolane derivative simplifies its NMR spectrum, though specific data are unavailable .
- Crystallography : The precise structure of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (R factor = 0.054) confirms planar geometry at the carbonyl carbon, a feature shared with the oxolane analog .
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